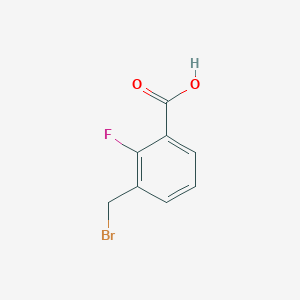

3-(Bromomethyl)-2-fluorobenzoic acid

Overview

Description

3-(Bromomethyl)-2-fluorobenzoic acid is a halogenated aromatic compound that contains both bromine and fluorine atoms attached to a benzene ring which is further substituted with a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and material science. It can serve as a building block for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 3-(Bromomethyl)-2-fluorobenzoic acid has been reported with an overall yield of 38% and a high purity level as confirmed by HPLC . The process involves the bromination of 2-amino-6-fluorobenzonitrile followed by hydrolysis, diazotization, and deamination. The optimized conditions for bromination include a low temperature of 5°C and specific molar ratios of the starting materials and reagents. This method is highlighted for its low cost and mild reaction conditions, making it suitable for industrial-scale production .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-(Bromomethyl)-2-fluorobenzoic acid is not directly reported in the provided papers, related compounds have been studied using techniques such as FT-IR, FT-Raman, and UV spectroscopy, as well as density functional theory (DFT) calculations . These methods can provide insights into the vibrational and electronic properties of the molecule, which are essential for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of halogenated benzoic acids can be inferred from studies on similar compounds. For instance, the fluorogenic reagent 3-(4-bromobenzoyl)-2-quinolinecarboxaldehyde has been used for the sensitive and efficient analysis of amino acids and catecholamines . This demonstrates the potential of brominated benzoic acid derivatives to participate in derivatization reactions, which are crucial for analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)-2-fluorobenzoic acid can be deduced from its molecular structure. The presence of both electron-withdrawing (fluorine) and electron-donating (bromomethyl) groups on the benzene ring can influence its acidity, solubility, and reactivity. The carboxylic acid group is likely to contribute to the compound's acidity and its ability to form hydrogen bonds, which can affect its crystallization behavior and solubility in various solvents.

Scientific Research Applications

-

Scientific Field : Sensing Applications

- Summary of Application : Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .

- Methods of Application : The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .

- Results or Outcomes : Detection can be at the interface of the sensing material or within the bulk sample .

-

Scientific Field : Biological Labelling, Protein Manipulation and Modification

- Summary of Application : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .

- Methods of Application : The specific methods of application are not mentioned in the source, but it involves the interaction of boronic acids with proteins .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

-

Scientific Field : Electrophoresis of Glycated Molecules

- Summary of Application : Boronic acids have been used for electrophoresis of glycated molecules .

- Methods of Application : The specific methods of application are not mentioned in the source, but it involves the use of boronic acids in electrophoresis .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

-

Scientific Field : Building Materials for Microparticles

- Summary of Application : Boronic acids have been employed as building materials for microparticles for analytical methods .

- Methods of Application : The specific methods of application are not mentioned in the source, but it involves the use of boronic acids in the creation of microparticles .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

-

Scientific Field : Controlled Release of Insulin

- Summary of Application : Boronic acids have been used in polymers for the controlled release of insulin .

- Methods of Application : The specific methods of application are not mentioned in the source, but it involves the use of boronic acids in polymers .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

-

Scientific Field : Suzuki–Miyaura Coupling

- Summary of Application : Boronic acids are used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Methods of Application : The specific methods of application are not mentioned in the source, but it involves the use of boronic acids in the Suzuki–Miyaura coupling reaction .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

-

Scientific Field : Medicinal Chemistry

- Summary of Application : Boronic acids have been increasingly utilized in medicinal chemistry, especially after the discovery of the drug bortezomib .

- Methods of Application : The specific methods of application are not mentioned in the source, but it involves the use of boronic acids in various therapeutic applications .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

-

Scientific Field : Organic Synthesis

- Summary of Application : Organoboron compounds, such as “3-(Bromomethyl)-2-fluorobenzoic acid”, have been extensively researched for their potential applications in organic synthesis and catalysis .

- Methods of Application : The specific methods of application are not mentioned in the source, but it involves the use of organoboron compounds in organic synthesis .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(bromomethyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFZIBDRTJCLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597651 | |

| Record name | 3-(Bromomethyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2-fluorobenzoic acid | |

CAS RN |

680610-75-7 | |

| Record name | 3-(Bromomethyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)

amine](/img/structure/B1342586.png)

![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)